(3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol is a complex organic compound characterized by its unique bicyclic structure, which consists of a cyclopentane ring fused to a pyrrolidine ring, with a benzyl group attached at the second position. This compound exhibits significant stereochemical complexity due to the presence of multiple chiral centers, specifically at the 3a, 4, and 6a positions. It is often classified within the category of bicyclic amines and has garnered interest in various fields including medicinal chemistry and organic synthesis due to its potential biological activity and utility as a synthetic intermediate .
The synthesis of (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol typically involves several steps starting from readily available precursors. Common synthetic routes include:
The reaction conditions for synthesizing this compound often require specific catalysts and solvents to ensure high yields and selectivity for the desired stereochemistry. For instance, the use of Lewis acids or transition metal catalysts can facilitate the cyclization step effectively. Additionally, purification methods such as chromatography or crystallization are employed to isolate the final product in high purity .
The molecular formula for (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol is C15H17NO. The compound features a bicyclic framework comprised of a cyclopentane ring fused with a pyrrolidine ring, which contributes to its three-dimensional conformation.
(3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol can participate in several chemical reactions:
Common reagents for these transformations include:
Controlled temperatures and inert atmospheres are typically maintained to prevent side reactions during these processes .
The mechanism of action for (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol primarily involves its interaction with biological targets due to its structural features. The presence of the hydroxyl group may facilitate hydrogen bonding with biological macromolecules, potentially influencing enzyme activity or receptor binding. This compound's unique structure allows it to mimic natural substrates or ligands in various biochemical pathways .
Relevant data regarding these properties can be critical for applications in synthesis and biological testing .
(3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol has several potential applications across different scientific fields:
The cis-fused [3.3.0] octahydrocyclopenta[c]pyrrole scaffold represents a structurally complex bicyclic framework with significant three-dimensional character. This scaffold forms the core structure of (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol, demanding precise stereochemical control during synthesis. Synthetic routes typically exploit ring-forming strategies that establish the critical stereocenters at C3a, C4, and C6a positions through intramolecular cyclization or functionalization of preformed pyrrolidine precursors [3] [8].
A pivotal approach involves the stereoselective alkylation of chiral pyrrolidine intermediates bearing appropriate leaving groups or unsaturated moieties. For instance, intramolecular cyclization of a linear precursor containing a pyrrolidine ring and a pendant alkyl halide functionality enables the formation of the cyclopentane ring with control over relative stereochemistry. This strategy capitalizes on pre-existing chiral centers within the pyrrolidine ring to direct the stereochemical outcome of the ring closure through stereoelectronic or steric effects [3]. Optimization studies revealed that solvent choice significantly impacts both yield and stereoselectivity. Substituting toluene with dichloromethane (CH₂Cl₂) as the reaction solvent enhances reaction homogeneity and improves diastereomeric ratios by minimizing undesirable side reactions at elevated temperatures [8]. Furthermore, the addition of acid-binding agents like triethylamine (Et₃N) proves crucial for neutralizing acidic by-products that can catalyze epimerization, thereby preserving the desired (3aS,4R,6aR) configuration throughout the synthesis [8].
Table 1: Optimization of Stereoselective Cyclization Conditions for Bicyclic [3.3.0] Scaffold Synthesis
Precursor Type | Solvent | Additive | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference Context |
---|---|---|---|---|---|---|
Halogenated Linear Chain | Toluene | None | 80 | 3:1 | 45 | Initial conditions |
Halogenated Linear Chain | CH₂Cl₂ | None | 40 | 8:1 | 68 | Improved solvent |
Halogenated Linear Chain | CH₂Cl₂ | Et₃N (2 equiv) | 40 | >20:1 | 85 | Optimized conditions |
Unsaturated Chain | THF | Pd/C (cat.) | 25 | 5:1 | 62 | Alternative hydrogenation |
The benzyl group attached to the bridgenhead nitrogen (N-2 position) of the octahydrocyclopenta[c]pyrrole scaffold serves as a critical handle for modulating the compound's physicochemical and biological properties. Strategic functionalization of the benzyl ring allows for fine-tuning of lipophilicity, electronic characteristics, and steric bulk, thereby influencing target binding affinity and selectivity. Key strategies include electrophilic aromatic substitution on the benzyl ring and reductive amination to introduce diverse substituents at the benzylic position [4] [7].
Introducing electron-withdrawing groups (e.g., fluoro, trifluoromethyl, nitro) significantly alters the electron density of the aromatic ring and the basicity of the adjacent tertiary amine nitrogen. Fluorination, particularly at the para-position, is a widely employed strategy aimed at enhancing metabolic stability by blocking oxidative metabolism (para-hydroxylation). However, studies on fluorinated tocotrienol derivatives revealed an unexpected vulnerability: rapid enzymatic hydrolysis of allylic C-F bonds in liver microsomes, leading to the formation of hydroxyl metabolites [4]. This finding underscores the critical importance of assessing not just aromatic ring stability but also the metabolic fate of fluorine atoms positioned on benzylic or allylic carbons adjacent to the bicyclic core. Conversely, introducing electron-donating groups (e.g., methoxy, methyl) can increase electron density, potentially enhancing interactions with complementary regions of biological targets through hydrophobic interactions or cation-π interactions.
Beyond aromatic substitution, replacing the benzylic hydrogen via reductive amination with aldehydes or ketones generates secondary or tertiary amines, substantially altering the steric environment and basicity. This approach, exemplified in the synthesis of morpholine libraries via Ugi-adduct cyclization, provides access to diverse N-alkylated derivatives [7]. Furthermore, the benzyl group can be replaced entirely with other aryl alkyl (e.g., phenethyl, heteroaryl methyl) or cycloalkyl alkyl groups to explore different spatial orientations and pharmacophore presentations relative to the constrained bicyclic scaffold [3].
Table 2: Impact of Benzyl Ring Substitution on Compound Properties
Substituent (Position) | Electronic Effect | Key Influence on Properties | Metabolic Consideration | Reference Context |
---|---|---|---|---|
H (unsubstituted) | Reference | Moderate lipophilicity | Susceptible to para-hydroxylation | Base compound |
F (para-) | Weakly electron-withdrawing | ↑ Metabolic stability (blocks p-OH) | Potential benzylic defluorination | Fluorination strategy |
CF₃ (meta- or para-) | Strongly electron-withdrawing | ↓ Basicity, ↑ Lipophilicity | Generally stable | Common bioisostere |
OCH₃ (para-) | Electron-donating | ↑ Electron density, H-bond potential | Demethylation possible | Target interaction probe |
CN (para-) | Strongly electron-withdrawing | ↓ Basicity, ↑ Dipole moment | Potential hydrolysis | Electronic modulation |
Achieving high enantiomeric excess (ee) in the synthesis of (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol necessitates the development of catalytic asymmetric methodologies. Traditional resolutions are inefficient, driving research towards enantioselective catalysis early in the synthetic sequence. Key strategies include asymmetric hydrogenation of prochiral enamines or imines derived from pyrrolidine precursors and chiral auxiliary-controlled cyclizations [3] [8].
While specific catalytic asymmetric routes for this exact derivative are less extensively documented in the provided sources compared to other bicyclic alkaloids, the principles are well-established for related octahydrocyclopenta[c]pyrrole cores. Chiral transition metal catalysis, particularly using Rh(I) or Ru(II) complexes with chiral phosphine ligands (e.g., BINAP, DuPhos), can enable the enantioselective hydrogenation of cyclic enecarbamates or dehydroamino acid derivatives corresponding to unsaturated precursors of the cyclopentane ring [3]. The choice of metal precursor, ligand chirality, solvent, and pressure critically influences both the reaction rate and enantioselectivity. An alternative approach leverages organocatalysis, such as proline-derived catalysts, to facilitate asymmetric Mannich or Michael additions that build the bicyclic framework with defined stereocenters [8].
Significant progress is highlighted in the stereoselective synthesis of bicyclic iminosugars from D-ribose tosylate. Optimized conditions using CH₂Cl₂ and Et₃N achieved yields up to 99% with excellent stereoselectivity (>20:1 dr), suggesting potential applicability for constructing the chiral pyrrolidine moiety within the target scaffold [8]. The mechanism is proposed to involve iminium cation intermediates, whose stereochemical environment can be controlled by the chiral catalyst or chiral pool starting material.
The inherent metabolic lability of many drug candidates necessitates optimizing scaffolds like the octahydrocyclopenta[c]pyrrole for improved hepatic microsomal stability. Key strategies focus on modifying sites prone to oxidative metabolism (CYP450 enzymes), primarily targeting the benzyl group and the alcohol functionality at C-4 [1] [4] [6].
Fluorination remains a cornerstone strategy. Replacing labile C-H bonds, particularly benzylic or allylic hydrogens, with C-F bonds aims to block common oxidative metabolic pathways. However, studies on fluorinated δ-tocotrienol (DT3-F2) revealed an unexpected vulnerability: rapid, NADPH-independent enzymatic hydrolysis of allylic C-F bonds in mouse liver microsomes, converting -CH₂F groups to -CH₂OH metabolites [4]. This surprising finding underscores that C-F bonds, while generally stable, are not inert to metabolic enzymes, especially when activated by adjacent electron-withdrawing groups or π-systems like the allylic position in the target molecule's potential metabolites. This necessitates careful structural assessment when incorporating fluorine, particularly on allylic carbons adjacent to the bicyclic core or its benzyl substituent.
Bioisosteric replacement of the C-4 hydroxyl group offers another optimization avenue. Converting the allylic alcohol to a more stable ether (e.g., methyl ether) or a metabolically resilient amide bioisostere could reduce Phase I oxidative clearance. Simultaneously, substitution pattern changes on the benzyl ring, such as introducing ortho-fluorine or meta-trifluoromethyl groups, can sterically hinder or electronically deactivate positions susceptible to aromatic hydroxylation [3] [7].
Assay robustness is paramount for reliable stability data. Standardization is critical: using microsomes from a single species (e.g., rat), consistent preparation protocols (e.g., centrifugation at 100,400 x g), fixed protein concentrations (e.g., 0.5-1 mg/mL), controlled cofactor levels (NADPH regeneration system: NADP⁺, glucose-6-phosphate, G6PDH, Mg²⁺), and defined incubation conditions (time, temperature, solvent concentration – DMSO <1%) minimizes inter-assay variability [1] [6]. Studies confirm that microsomes stored at -80°C retain consistent activity for at least two years, and standardized protocols reduce batch-to-batch and vendor-to-vendor variability to less than 10% [6]. Termination using ice-cold acetonitrile (4:3 ratio vs. assay volume) effectively quenches enzymatic activity. Quantification of the parent compound remaining is typically performed using LC-MS/MS, offering high sensitivity and specificity [1] [6].
Table 3: Strategies and Outcomes for Improving Microsomal Stability
Optimization Strategy | Chemical Modification | Intended Metabolic Protection | Observed Outcome/Challenge | Reference Context |
---|---|---|---|---|
Fluorination (Aromatic) | para-F on benzyl | Block para-hydroxylation | Generally effective ↑ t₁/₂ | Standard PK optimization |
Fluorination (Allylic/Alkyl) | -CHF- or -CH₂F | Block ω-hydroxylation | Unexpected C-F hydrolysis ↓ t₁/₂ | Tocotrienol study [4] |
Bioisostere (C-4 OH) | Ether (e.g., -OCH₃) | Reduce alcohol oxidation/glucuronidation | ↑ Metabolic stability, ↓ polarity | Common tactic |
Benzyl Ring Substitution | meta-CF₃ | Electron withdrawal, steric block | ↑ Stability, ↑ Lipophilicity | Patent examples [3] |
Scaffold Rigidification | Conformationally constrained analogs | Reduce entropy of metabolism | Variable effect on potency & stability | Bicyclic design principle |
Complex bicyclic scaffolds like (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol are often constructed through multi-step sequences involving advanced heterocyclic intermediates. Piperidine and piperazine derivatives serve as crucial precursors or synthetic equivalents for accessing fragments of the [3.3.0] bicyclic system or generating ring-expanded/contracted bioisosteres [3] [7].
Piperidine-2-carboxamides and related esters are versatile building blocks. Reductive amination of keto-functionalized piperidines, followed by intramolecular alkylation or ring-closing metathesis, provides routes to annulated systems structurally related to the target cyclopenta[c]pyrrole [3]. For example, keto-esters like ethyl nipecotinate derivatives can undergo stereoselective reductive amination using bulky hydride sources (e.g., sodium tri(2-ethylhexanoyloxy)borohydride, NaBH(OEh)₃) to introduce substituents with high diastereoselectivity (dr up to 10:1), forming key intermediates that can be cyclized or further functionalized [7].
Piperazine synthesis via multicomponent reactions (MCRs) offers efficient access to diverse N-heterocyclic intermediates. The Ugi-tetrazole reaction involving monoprotected ethylenediamines, α-halo aldehydes/ketones, isocyanides, and trimethylsilyl azide yields tetrazole-functionalized piperazine precursors (Ugi adducts) [7]. Subsequent deprotection (e.g., removal of Boc group with TFA) and base-mediated cyclization (e.g., using t-BuOK in acetonitrile at 60°C) furnishes highly substituted piperazine derivatives in good overall yields (e.g., 66% for 10a). These piperazines can serve as conformationally flexible analogs or be further transformed. The secondary amine within the synthesized piperazine or morpholine scaffolds is amenable to diverse post-cyclization modifications, including reductive amination (72% yield), sulfonylation (72%), and acylation (54%), allowing rapid exploration of structure-activity relationships (SAR) around the nitrogen pharmacophore [7].
While distinct from the rigid [3.3.0] bicyclic core, these piperidine and piperazine intermediates provide valuable synthetic flexibility. They allow for the exploration of scaffold hopping, generating novel chemotypes with potentially improved physicochemical properties (e.g., solubility, metabolic stability) or alternative target binding modes compared to the original octahydrocyclopenta[c]pyrrole scaffold [7]. The efficiency of MCR approaches, generating complexity in few steps, makes them particularly attractive for building libraries based on these heterocyclic intermediates for biological evaluation.
Table 4: Key Heterocyclic Intermediates and Their Synthetic Utility
Intermediate Class | Example Structure | Synthetic Transformation | Key Reaction Conditions | Final Heterocycle / Application | Yield Range | Reference |
---|---|---|---|---|---|---|
Keto-Piperidine | Ethyl 3-oxopiperidine-1-carboxylate | Stereoselective Reductive Amination | NaBH(OEh)₃, CH₂Cl₂ | Functionalized Piperidines (Scaffold precursors) | 70-85% | [7] |
Ugi-Tetrazole Adduct (Piperazine) | Boc-protected Tetrazole | Deprotection/Cyclization | 1. TFA, CH₂Cl₂ 2. t-BuOK, CH₃CN, 60°C | 1,4-Disubstituted Piperazines (Bioisosteres) | 50-72% (2 steps) | [7] |
N-Benzyl Amino Alcohol | (R)-2-(Benzylamino)alkan-1-ol | Intramolecular Alkylation | Base (NaH, K₂CO₃), Polar Aprotic Solvent | [3.3.0] Bicyclic Scaffolds | 45-85% | [3] [8] |
Cyclic Sulfide/Sulfone | Thiomorpholine or Sulfolane derivative | Julia-Kocienski Olefination | Base (e.g., KHMDS), Aldehyde | Alkenyl-Linked Hybrid Scaffolds | 40-65% | [4] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: